(2Z)-3-(benzenesulfonyl)-N-(5-chloro-2-methylphenyl)-2H-chromen-2-imine (2Z)-3-(benzenesulfonyl)-N-(5-chloro-2-methylphenyl)-2H-chromen-2-imine
Brand Name: Vulcanchem
CAS No.: 904453-70-9
VCID: VC7191647
InChI: InChI=1S/C22H16ClNO3S/c1-15-11-12-17(23)14-19(15)24-22-21(13-16-7-5-6-10-20(16)27-22)28(25,26)18-8-3-2-4-9-18/h2-14H,1H3
SMILES: CC1=C(C=C(C=C1)Cl)N=C2C(=CC3=CC=CC=C3O2)S(=O)(=O)C4=CC=CC=C4
Molecular Formula: C22H16ClNO3S
Molecular Weight: 409.88

(2Z)-3-(benzenesulfonyl)-N-(5-chloro-2-methylphenyl)-2H-chromen-2-imine

CAS No.: 904453-70-9

Cat. No.: VC7191647

Molecular Formula: C22H16ClNO3S

Molecular Weight: 409.88

* For research use only. Not for human or veterinary use.

(2Z)-3-(benzenesulfonyl)-N-(5-chloro-2-methylphenyl)-2H-chromen-2-imine - 904453-70-9

Specification

CAS No. 904453-70-9
Molecular Formula C22H16ClNO3S
Molecular Weight 409.88
IUPAC Name 3-(benzenesulfonyl)-N-(5-chloro-2-methylphenyl)chromen-2-imine
Standard InChI InChI=1S/C22H16ClNO3S/c1-15-11-12-17(23)14-19(15)24-22-21(13-16-7-5-6-10-20(16)27-22)28(25,26)18-8-3-2-4-9-18/h2-14H,1H3
Standard InChI Key GSNKWAQGVIGSNM-GYHWCHFESA-N
SMILES CC1=C(C=C(C=C1)Cl)N=C2C(=CC3=CC=CC=C3O2)S(=O)(=O)C4=CC=CC=C4

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound’s molecular formula is C₂₂H₁₆ClNO₃S, with a molecular weight of 409.88 g/mol. Its IUPAC name, (2Z)-3-(benzenesulfonyl)-N-(5-chloro-2-methylphenyl)-2H-chromen-2-imine, reflects the following structural components:

  • A chromen core (a bicyclic system with fused benzene and pyran rings).

  • A sulfonamide group (-SO₂-) attached to the chromen moiety.

  • An imine linkage (=N-) connecting the chromen system to a substituted phenyl ring.

  • Substituents: 5-chloro and 2-methyl groups on the phenyl ring.

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS Registry Number904453-70-9
Molecular FormulaC₂₂H₁₆ClNO₃S
Molecular Weight409.88 g/mol
SMILES NotationCC1=C(C=C(C=C1)Cl)N=C2C(=CC3=CC=CC=C3O2)S(=O)(=O)C4=CC=CC=C4
InChIKeyGSNKWAQGVIGSNM-GYHWCHFESA-N

The Z-configuration of the imine group (confirmed by the "2Z" designation) introduces stereoelectronic constraints that may influence biological activity.

Synthesis and Characterization

Analytical Characterization

High-Performance Liquid Chromatography (HPLC) is critical for assessing purity, while nuclear magnetic resonance (NMR) spectroscopy confirms structural features:

  • ¹H NMR: Signals for aromatic protons (δ 6.5–8.5 ppm), methyl groups (δ 2.0–2.5 ppm), and imine protons (δ 8.0–8.5 ppm).

  • ¹³C NMR: Peaks corresponding to the sulfonamide sulfur (δ 40–50 ppm) and carbonyl carbons (δ 160–180 ppm).

  • Mass Spectrometry: A molecular ion peak at m/z 409.88 confirms the molecular weight.

Physicochemical Properties

Solubility and Partitioning

The compound exhibits low water solubility (LogSw = -5.04), attributed to its hydrophobic aromatic and sulfonamide groups . Its logP value of 4.98 suggests high lipid solubility, favoring membrane permeability but posing formulation challenges .

Table 2: Physicochemical Profile

PropertyValueMethod/Source
Partition Coefficient (logP)4.98Computational
Polar Surface Area45.45 ŲComputational
Hydrogen Bond Acceptors6Empirical
Rotatable Bonds3Empirical

Stability

The sulfonamide group enhances stability under acidic conditions, while the imine linkage may hydrolyze in aqueous environments, necessitating storage in anhydrous solvents.

Future Directions

  • Synthetic Optimization: Developing enantioselective routes to access stereoisomers for activity comparison.

  • In Vivo Studies: Evaluating pharmacokinetics and toxicity in animal models.

  • Target Identification: Using proteomics to pinpoint molecular targets.

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